LogP Difference: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity
The target compound (CAS 1803604-96-7, 1,2,4-oxadiazole scaffold) has a vendor-reported calculated LogP of 3.1065 . In a systematic matched-pair analysis across multiple chemotypes, Boström et al. (2012) demonstrated that 1,2,4-oxadiazole isomers consistently exhibit approximately one order of magnitude higher log D than their 1,3,4-oxadiazole counterparts, with the difference attributed to the distinct dipole moments and hydrogen-bonding capacities of the two regioisomers [1]. While direct experimental LogP data for the closest 1,3,4-regioisomer (CAS 1803601-64-0, tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate) is not publicly available, the class-level difference predicts that the 1,3,4-isomer would have approximately 1 log unit lower lipophilicity, translating to a ~10-fold difference in partition coefficient.
| Evidence Dimension | Lipophilicity (LogP / log D) |
|---|---|
| Target Compound Data | LogP (calculated) = 3.1065 (CAS 1803604-96-7, 1,2,4-oxadiazole regioisomer) |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer (CAS 1803601-64-0): log D predicted ~1 unit lower based on class trend [1] |
| Quantified Difference | ~1 log unit, approximately one order of magnitude difference in partition coefficient |
| Conditions | Matched-pair analysis of 1,2,4- vs. 1,3,4-oxadiazole isomers across multiple chemotypes; log D measured at pH 7.4 (Boström et al., J. Med. Chem. 2012) |
Why This Matters
A one-order-of-magnitude lipophilicity difference directly impacts membrane permeability, metabolic clearance, and off-target binding profiles, making the two oxadiazole regioisomers non-interchangeable in lead optimization campaigns.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
